N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16(2)19-10-13-21(14-11-19)34(32,33)26-25-28-24(27-20-12-9-17(3)18(4)15-20)22-7-5-6-8-23(22)31(25)30-29-26/h5-16H,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIYHCNJNIWIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
STL134016, also known as N-(3,4-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine, is a clinical peptide antagonist of β-catenin. β-catenin plays several crucial roles in cancer, including driving oncogenesis via cell proliferation, survival, and metabolic reprogramming of cancer cells.
Mode of Action
STL134016 acts by antagonizing the interaction of β-catenin with its co-activator BCL9. This action selectively impairs a subset of Wnt target genes, demonstrating potent anti-tumor activity against Wnt-driven tumors in vivo.
Biochemical Pathways
The primary biochemical pathway affected by STL134016 is the Wnt/β-catenin signaling pathway. This pathway is crucial for cell growth and differentiation, and its dysregulation is often associated with various types of cancers.
Result of Action
STL134016 has shown to induce marked repolarization of human peripheral blood mononuclear cell (hPBMC)-derived M2 macrophages to the M1 identity in vitro. It also increases T-cell activation in co-culture assays. In vivo experiments have shown that STL134016 enhances anti-PD-1 suppression of 4T1 tumor growth.
Biological Activity
N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H26N4O2S
- Molecular Weight : 426.55 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief.
- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
- Antimicrobial Properties : Research suggests that this compound possesses antimicrobial activity against several bacterial strains. Its sulfonamide group is believed to play a crucial role in this activity by interfering with bacterial folic acid synthesis.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory effects in various animal models. It reduces edema and inflammatory markers in tissues.
- Analgesic Effects : In pain models, the compound has shown effectiveness comparable to standard analgesics like ibuprofen.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on COX-II Inhibition : A study published in ACS Omega evaluated the inhibitory activity of similar triazoloquinazoline derivatives on COX-II and found that modifications to the structure significantly enhanced their inhibitory potency .
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced significant cell death at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
- Antimicrobial Testing : A recent investigation highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
